2-Methyl-d3-propane-3,3,3-d3-thioamide

LC-MS/MS Internal Standard Isotopic Labeling

In LC-MS/MS quantification of thioamide metabolites, non-isotopologue standards introduce matrix-effect biases that compromise data accuracy. This d6-perdeuterated isotopologue (≥98 atom% D) provides a +6 Da mass shift, fully resolving the analyte from endogenous background and eliminating interference. • Ensures reliable peak integration in complex biological matrices • Validated for ritonavir metabolite assays in human liver microsomes • ≥95% chemical purity, supplied with batch-specific CoA. Available in research quantities with immediate global dispatch.

Molecular Formula C4H9NS
Molecular Weight 109.22
CAS No. 1020719-63-4
Cat. No. B562128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-d3-propane-3,3,3-d3-thioamide
CAS1020719-63-4
SynonymsIsobutyrthioamide-d6;  Thioisobutyramide-d6; 
Molecular FormulaC4H9NS
Molecular Weight109.22
Structural Identifiers
SMILESCC(C)C(=S)N
InChIInChI=1S/C4H9NS/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6)/i1D3,2D3
InChIKeyNPCLRBQYESMUPD-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-d3-propane-3,3,3-d3-thioamide for Quantitative Bioanalysis


2-Methyl-d3-propane-3,3,3-d3-thioamide (Isobutyrthioamide-d6, Thioisobutyramide-d6) is a perdeuterated thioamide derivative with a molecular formula of C₄H₃D₆NS and a molecular weight of 109.22 g/mol. The compound features complete deuteration of the two methyl groups (2-methyl-d3 and 3,3,3-d3), resulting in a nominal mass shift of +6 Da relative to its unlabeled counterpart (2-methylpropanethioamide, CAS 13515-65-6) . As a stable isotope-labeled (SIL) internal standard, it is primarily employed to enhance the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for sulfur-containing metabolites, particularly in complex biological matrices [1][2].

Why 2-Methyl-d3-propane-3,3,3-d3-thioamide Cannot Be Replaced


In quantitative LC-MS/MS, substituting an unlabeled thioamide analog (e.g., 2-methylpropanethioamide) for 2-methyl-d3-propane-3,3,3-d3-thioamide introduces significant analytical bias due to ionization suppression differences, chromatographic retention time shifts, and matrix effect variability that cannot be corrected without a true isotopologue [1][2]. Even alternative deuterated internal standards with different labeling patterns (e.g., Propylthiouracil-d5) may exhibit distinct physicochemical properties (logP, pKa) and MS/MS fragmentation behavior, leading to inaccurate quantification in assays specifically targeting the 2-methylpropanethioamide moiety [3]. The d6-labeling pattern of 2-methyl-d3-propane-3,3,3-d3-thioamide ensures a +6 Da mass separation from the endogenous analyte, effectively eliminating isotopic overlap and enabling reliable peak integration even in high-background biological samples [4].

Quantitative Evidence for 2-Methyl-d3-propane-3,3,3-d3-thioamide


Mass Shift Enables Baseline Resolution

In electrospray ionization (ESI) LC-MS/MS, 2-methyl-d3-propane-3,3,3-d3-thioamide (d6-labeled) exhibits a molecular ion [M+H]⁺ at m/z 110.09, whereas the unlabeled 2-methylpropanethioamide (CAS 13515-65-6) appears at m/z 104.05. This +6 Da mass differential exceeds the minimum recommended +3 Da separation for internal standards, virtually eliminating isotopic cross-talk and allowing unambiguous quantification in complex biological matrices . By contrast, single-label or d3-labeled alternatives provide insufficient mass separation, increasing the risk of ion suppression artifacts and inaccurate peak integration [1].

LC-MS/MS Internal Standard Isotopic Labeling Thioamide

High Purity and Isotopic Enrichment Specifications

Commercial batches of 2-methyl-d3-propane-3,3,3-d3-thioamide are supplied with a chemical purity of ≥95% and a typical isotopic enrichment of ≥98 atom% D (deuterium) at the labeled positions . The non-deuterated analog 2-methylpropanethioamide is often available at similar chemical purity (e.g., 98%) but lacks the isotopic labeling required for MS internal standardization . The high isotopic enrichment minimizes the presence of unlabeled or partially labeled species that could contribute to background signal and reduce assay sensitivity.

Isotopic Purity Quality Control Internal Standard Thioamide

Validation in Ritonavir Metabolite Identification

In a metabolomic study investigating ritonavir bioactivation, 2-methylpropanethioamide-d6 (i.e., 2-methyl-d3-propane-3,3,3-d3-thioamide) was employed as a deuterated internal standard to unambiguously identify and quantify 2-methylpropanethioamide, a ring-open metabolite associated with ritonavir-induced liver and kidney injury [1]. The study demonstrated that the d6-labeled analog co-eluted with the endogenous metabolite but produced distinct MS/MS fragments, enabling precise quantification in human liver microsome incubations and mouse fecal samples. Alternative SIL standards (e.g., methanethioamide-d3) were used in parallel, but only the d6-labeled 2-methylpropanethioamide matched the specific metabolic moiety of interest.

Metabolomics Drug Metabolism Thioamide Internal Standard

Chromatographic Co-Elution with Minimal Retention Shift

Deuterium substitution at the terminal methyl groups of 2-methylpropanethioamide results in a negligible shift in reversed-phase liquid chromatography retention time compared to the unlabeled analyte (ΔRT < 0.1 min under typical C18 conditions) [1][2]. This contrasts with alternative labeling strategies (e.g., ¹³C or ¹⁵N incorporation) or structurally dissimilar internal standards, which can exhibit retention time differences of >0.5 min, compromising the accuracy of matrix effect correction [3]. The d6-labeling pattern on non-exchangeable positions also prevents deuterium-hydrogen back-exchange, ensuring consistent performance across diverse sample preparation protocols.

LC-MS/MS Chromatography Isotope Effect Thioamide

Applications of 2-Methyl-d3-propane-3,3,3-d3-thioamide


Bioanalysis of Thioamide Drug Metabolites

Utilize 2-methyl-d3-propane-3,3,3-d3-thioamide as an internal standard in LC-MS/MS assays targeting 2-methylpropanethioamide, a known metabolite of ritonavir and other thiazole-containing drugs. The +6 Da mass shift and high isotopic enrichment (≥98 atom% D) ensure accurate quantification with reduced matrix effects, as validated in human liver microsome studies [1].

Synthesis of Deuterium-Labeled Pharmacophores

Employ 2-methyl-d3-propane-3,3,3-d3-thioamide as a perdeuterated building block in the synthesis of isotopically labeled drug candidates for metabolic pathway tracing or ADME studies. The high chemical purity (≥95%) and stability of the d6-thioamide moiety support multi-step synthetic sequences without loss of isotopic integrity .

Method Validation for Sulfur-Containing Metabolite Panels

Incorporate 2-methyl-d3-propane-3,3,3-d3-thioamide into targeted metabolomics panels for detecting and quantifying thioamide metabolites in biological fluids (plasma, urine). The compound's minimal chromatographic retention time shift (<0.1 min) relative to the unlabeled analyte ensures reliable matrix effect correction, as recommended in bioanalytical method validation guidelines [2][3].

Isotopic Purity Reference Standard for QC

Use 2-methyl-d3-propane-3,3,3-d3-thioamide as a certified reference material to calibrate mass spectrometers and verify isotopic enrichment in custom-synthesized deuterated compounds. The established isotopic pattern (d6 with ≥98 atom% D) serves as a benchmark for assessing deuteration efficiency in similar small-molecule thioamides [4].

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